

Check Availability & Pricing

# The role of Envudeucitinib in Th17 cell differentiation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Envudeucitinib |           |
| Cat. No.:            | B15614739      | Get Quote |

An In-depth Technical Guide on the Role of **Envudeucitinib** in Th17 Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Thelper 17 (Th17) cells are a critical subset of CD4+ T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and systemic lupus erythematosus (SLE).[1] The differentiation, maintenance, and function of these cells are heavily dependent on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is activated by key cytokines such as Interleukin-23 (IL-23) and IL-12.[2][3] **Envudeucitinib** (formerly ESK-001) is a next-generation, orally administered, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the JAK family.[4][5] This technical guide delineates the mechanism of action of **Envudeucitinib**, focusing on its role in modulating Th17 cell differentiation by disrupting the TYK2-mediated signaling cascade essential for the development and pro-inflammatory activity of this T cell lineage. We will review the underlying molecular pathways, present relevant clinical and biomarker data, and provide detailed experimental protocols for investigating the effects of such inhibitors.

## Introduction: Th17 Cells and the JAK-STAT Pathway

Th17 cells are characterized by their production of signature cytokines, including IL-17A, IL-17F, and IL-22.[6] While essential for host defense against extracellular bacteria and fungi, their



dysregulation is a hallmark of many chronic inflammatory conditions. [7] The differentiation of naïve CD4+ T cells into the Th17 lineage is a tightly regulated process initiated by cytokines like IL-6 and transforming growth factor- $\beta$  (TGF- $\beta$ ). [8][9] This initial differentiation is followed by the expansion and stabilization of the Th17 phenotype, a process driven significantly by IL-23. [3]

These cytokine signals are transduced intracellularly via the JAK-STAT pathway. Cytokine binding to their cognate receptors leads to the activation of receptor-associated JAKs, which then phosphorylate STAT proteins.[3] Specifically, the IL-23 receptor signals through TYK2 and JAK2, leading to the phosphorylation and activation of STAT3.[2] Activated STAT3 dimerizes, translocates to the nucleus, and induces the expression of the master transcription factor for Th17 cells, Retinoic acid-related orphan receptor gamma t (RORyt).[8][9] RORyt, in turn, drives the transcription of genes encoding IL-17 and other key effector molecules of the Th17 lineage.

**Envudeucitinib** is a selective TYK2 inhibitor that targets the pseudokinase (JH2) domain, offering an allosteric mechanism of inhibition.[5] This selectivity is crucial as it allows for the potent disruption of TYK2-dependent cytokine pathways (such as IL-12, IL-23, and Type I interferons) while sparing other JAK-STAT pathways, potentially leading to a more favorable safety profile compared to pan-JAK inhibitors.[5][10]

# Molecular Mechanism: Envudeucitinib's Intervention in Th17 Differentiation

The therapeutic hypothesis for **Envudeucitinib** in Th17-mediated diseases is its ability to precisely interrupt the signaling cascade required for Th17 cell differentiation and function. By inhibiting TYK2, **Envudeucitinib** effectively blocks the signal transduction downstream of the IL-23 and IL-12 receptors.[5]

The key molecular events are as follows:

- Blockade of TYK2 Activation: In the presence of Envudeucitinib, the binding of IL-23 to its receptor on a T cell fails to lead to the conformational changes required for TYK2 activation.
- Inhibition of STAT3 Phosphorylation: With TYK2 inhibited, the subsequent phosphorylation of STAT3 is prevented. This is a critical control point, as STAT3 activation is indispensable for



Th17 lineage commitment.[11][12]

- Downregulation of RORyt Expression: The absence of activated STAT3 in the nucleus leads to a failure to induce the expression of RORyt, the master regulator of Th17 differentiation.[6]
- Suppression of Th17 Differentiation and Effector Function: Consequently, naïve T cells do
  not differentiate into Th17 cells, and existing Th17 cells cannot be fully maintained or
  activated by IL-23. This leads to a marked reduction in the production of pro-inflammatory
  cytokines like IL-17A.[13]

The signaling pathway and the point of intervention by **Envudeucitinib** are illustrated below.



Click to download full resolution via product page

Caption: Envudeucitinib inhibits TYK2, blocking IL-23-mediated STAT3 phosphorylation.

## **Quantitative Data and Clinical Evidence**

While direct in vitro data on **Envudeucitinib**'s effect on Th17 cell counts is proprietary, its mechanism as a TYK2 inhibitor allows for strong inference, supported by clinical and biomarker data from its development program and that of other selective TYK2 inhibitors.



# Table 1: Clinical Efficacy of Envudeucitinib in Plaque Psoriasis (Phase 2 STRIDE Study)

Data from the Phase 2 STRIDE study and its open-label extension demonstrate significant clinical improvement in a Th17-mediated disease.[4][14]

| Efficacy Endpoint (40 mg<br>BID Dose) | Week 12 Results             | Week 52 Results |
|---------------------------------------|-----------------------------|-----------------|
| PASI 75 (% of patients)               | ~88% (implied from PASI-90) | 78%             |
| PASI 90 (% of patients)               | ~88%                        | 61%             |
| PASI 100 (% of patients)              | Not Reported                | 39%             |
| sPGA 0/1 (% of patients)              | Not Reported                | 39% (sPGA-0)    |
| PASI ≤1 (% of patients)               | >60%                        | Maintained High |
| BSA ≤1% (% of patients)               | Not Reported                | 60%             |

PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment; BSA: Body Surface Area. Data compiled from references[4] and[14].

# Table 2: Pharmacodynamic Biomarker Response to TYK2 Inhibition (Deucravacitinib)

Studies with the selective TYK2 inhibitor deucravacitinib provide a clear picture of the downstream effects on the Th17 pathway, which are expected to be similar for **Envudeucitinib**. [15]



| Serum Biomarker | Change from Baseline (vs.<br>Placebo) at Day 85 | Association with Th17<br>Pathway      |
|-----------------|-------------------------------------------------|---------------------------------------|
| IL-17A          | Significant Reduction (-0.240 vs -0.067)        | Signature Th17 cytokine               |
| IL-17C          | Significant Reduction (-14.850 vs -1.664)       | IL-17 family cytokine                 |
| IL-19           | Significant Reduction (-96.445 vs -8.119)       | Part of IL-23/Th17 axis               |
| Beta-defensin   | Significant Reduction (-65,025 vs -7,554)       | Upregulated by IL-17 in keratinocytes |

Data from a Phase 2 trial of deucravacitinib in psoriasis.[15] These biomarkers are indicative of a systemic reduction in the activity of the IL-23/Th17 inflammatory axis.

## **Key Experimental Protocols**

To assess the activity of TYK2 inhibitors like **Envudeucitinib** on Th17 differentiation, several key in vitro and cellular assays are employed.

### **Protocol 1: In Vitro Differentiation of Human Th17 Cells**

This protocol outlines a standard method for differentiating naïve CD4+ T cells into Th17 cells, providing a system to test the effects of inhibitors.[16][17]





Click to download full resolution via product page

Caption: Workflow for in vitro Th17 differentiation and inhibitor testing.



#### Methodology:

- Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Isolate naïve CD4+ T cells (CD4+CD45RA+CCR7+) using a magnetic-activated cell sorting (MACS) negative selection kit.[18][19]
- Plate Coating: Coat a 48-well tissue culture plate with anti-human CD3 (e.g., clone OKT3, 5 μg/mL) and anti-human CD28 (e.g., clone CD28.2, 2 μg/mL) antibodies in PBS overnight at 4°C. Wash plates with PBS before use.[16]
- Cell Culture: Seed 2.5 x 10<sup>5</sup> naïve CD4+ T cells per well in 500 μL of complete RPMI-1640 medium.
- Th17 Polarization: Add a Th17-polarizing cytokine cocktail: IL-6 (50 ng/mL), TGF-β1 (5-20 ng/mL), IL-1β (10 ng/mL), and IL-23 (20 ng/mL). Also include anti-IFN-γ (10 μg/mL) and anti-IL-4 (10 μg/mL) neutralizing antibodies to prevent differentiation into other lineages.[8][16]
- Inhibitor Treatment: Add **Envudeucitinib** at a range of concentrations (e.g., 1 nM to 10  $\mu$ M) or a vehicle control (e.g., 0.1% DMSO) at the start of the culture.
- Incubation: Culture cells for 3 to 5 days.
- Analysis:
  - ELISA/HTRF: Collect supernatant to measure secreted IL-17A protein levels.[18]
  - Flow Cytometry: For intracellular cytokine staining, restimulate cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 μg/mL) in the presence of a protein transport inhibitor (e.g., Monensin or Brefeldin A). Then, surface stain for CD4, fix, permeabilize, and stain for intracellular IL-17A and RORyt.[17]

## Protocol 2: Analysis of STAT3 Phosphorylation by Western Blot

This protocol is used to directly measure the inhibition of the TYK2 signaling pathway by assessing the phosphorylation status of its downstream target, STAT3.[20][21]





Click to download full resolution via product page

**Caption:** Workflow for Western blot analysis of STAT3 phosphorylation.



#### Methodology:

- Cell Culture and Treatment: Plate cells (e.g., 1-2 x 10<sup>6</sup> CD4+ T cells) and allow them to rest. Pre-incubate with various concentrations of **Envudeucitinib** or vehicle for 1-2 hours.
- Stimulation: Stimulate the cells with a TYK2-dependent cytokine such as IL-23 (e.g., 50 ng/mL) for a short period (typically 15-30 minutes) to induce maximal STAT3 phosphorylation.[22]
- Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[20]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[20]
- Western Blotting:
  - Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling.
  - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  - Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
  - Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.
  - Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
- Analysis: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software and express p-STAT3 levels relative to total STAT3.[21]



### **Conclusion and Future Directions**

**Envudeucitinib** represents a targeted therapeutic strategy for Th17-driven autoimmune diseases. Its high selectivity for TYK2 allows for the potent and specific inhibition of the IL-23/IL-12 signaling axis, a critical pathway for the differentiation and pathogenic function of Th17 cells. By preventing the phosphorylation of STAT3 and the subsequent expression of RORyt, **Envudeucitinib** effectively dampens the pro-inflammatory cascade at a key control point.

The robust clinical efficacy observed in psoriasis, a quintessential Th17-mediated disease, provides strong validation for this mechanism of action.[4][14] Future research will likely focus on expanding the application of **Envudeucitinib** to other Th17-implicated conditions such as psoriatic arthritis, inflammatory bowel disease, and lupus.[10] Further investigation into the long-term effects on immune homeostasis and the precise molecular interactions within the TYK2 pseudokinase domain will continue to refine our understanding and application of this promising class of targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Th17 Response and Inflammatory Autoimmune Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction and Th17 cell differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Envudeucitinib Wikipedia [en.wikipedia.org]
- 6. Pharmacological inhibition of RORyt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 7. Small molecule allosteric inhibitors of RORyt block Th17-dependent inflammation and associated gene expression in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 9. Regulation of Th17 differentiation by IKKα-dependent and -independent phosphorylation of RORyt PMC [pmc.ncbi.nlm.nih.gov]
- 10. Envudeucitinib for SLE | Alumis Inc. [alumis.com]
- 11. A novel phosphorylated STAT3 inhibitor enhances T cell cytotoxicity against melanoma through inhibition of regulatory T cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting STAT3 in adoptively transferred T cells promotes their in vivo expansion and antitumor effects PMC [pmc.ncbi.nlm.nih.gov]
- 13. envudeucitinib (ESK-001) / Alumis [delta.larvol.com]
- 14. Safety and efficacy of envudeucitinib, a highly selective, oral allosteric TYK2 inhibitor, in patients with moderate-to-severe plaque psoriasis: Results from the 52-week open-label extension period of the phase 2 STRIDE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2
   Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial
   PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]
- 17. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The role of Envudeucitinib in Th17 cell differentiation].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614739#the-role-of-envudeucitinib-in-th17-cell-differentiation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com